molecular formula C16H15N3O3 B11684056 2-(4-nitrophenyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(4-nitrophenyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Katalognummer: B11684056
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: RQKSKDPZNFTDJS-SFQUDFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-nitrophenyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is an organic compound with a complex structure that includes a nitrophenyl group and a phenylethylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with acetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-nitrophenyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-nitrophenyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-nitrophenyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C16H15N3O3

Molekulargewicht

297.31 g/mol

IUPAC-Name

2-(4-nitrophenyl)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C16H15N3O3/c1-12(14-5-3-2-4-6-14)17-18-16(20)11-13-7-9-15(10-8-13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-12+

InChI-Schlüssel

RQKSKDPZNFTDJS-SFQUDFHCSA-N

Isomerische SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2

Kanonische SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.